2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidinone ring, which is a common structure in many biological molecules and pharmaceuticals . The molecule also contains a thieno ring, which is a sulfur-containing heterocycle that is often found in drugs and other bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring fused with a thieno ring. The tert-butyl group and the ethoxyphenyl group would be attached to this core structure .Chemical Reactions Analysis
The tert-butyl group in this molecule could potentially exhibit unique reactivity patterns due to its crowded structure . The pyrimidinone ring could also undergo various chemical transformations .Scientific Research Applications
Synthesis of Novel Compounds
A significant application area is the synthesis of novel pyrimidine derivatives, which are known for their wide range of biological activities. For instance, Jadhav et al. (2022) have synthesized pyrimidine derivatives showing varied pharmacological activities by conducting a series of reactions starting with chalcone derivatives Jadhav et al., 2022. Similarly, Chen et al. (2009) developed a method for synthesizing 5,6-dihydrothieno[3′,2′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting a synthetic route that could potentially be applied to related structures Chen et al., 2009.
Biological and Pharmacological Activities
The structural motif of thieno[3,2-d]pyrimidin-4(3H)-one derivatives has been associated with various pharmacological activities. For example, Gangjee et al. (2008) described the synthesis of thieno[2,3-d]pyrimidine derivatives as potent inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing the potential therapeutic applications of such compounds Gangjee et al., 2008. Another study by Hafez and El-Gazzar (2017) evaluated new thieno[3,2-d]pyrimidine derivatives for their antitumor activity, indicating the versatility of this scaffold in drug discovery Hafez & El-Gazzar, 2017.
Chemical Reactivity and Modification
The reactivity of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold allows for the creation of a plethora of derivatives with potentially enhanced biological activities. For instance, Davoodnia et al. (2009) developed a new route to synthesize 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating the versatility in functionalizing the scaffold for various scientific applications Davoodnia et al., 2009.
Properties
IUPAC Name |
2-butan-2-ylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-4-12(3)24-18-19-15-10-11-23-16(15)17(21)20(18)13-6-8-14(9-7-13)22-5-2/h6-9,12H,4-5,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQZSYHLAMQOFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OCC)SCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.